5-Chloro-2-fluoro-3-iodopyridine

Catalog No.
S1785414
CAS No.
884495-31-2
M.F
C5H2ClFIN
M. Wt
257.431
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2-fluoro-3-iodopyridine

CAS Number

884495-31-2

Product Name

5-Chloro-2-fluoro-3-iodopyridine

IUPAC Name

5-chloro-2-fluoro-3-iodopyridine

Molecular Formula

C5H2ClFIN

Molecular Weight

257.431

InChI

InChI=1S/C5H2ClFIN/c6-3-1-4(8)5(7)9-2-3/h1-2H

InChI Key

ASCAFZNEDOLLTH-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1I)F)Cl

Medicinal Chemistry and Drug Development

Specific Scientific Field: Medicinal chemistry and drug discovery.

Summary of Application:

5-Chloro-2-fluoro-3-iodopyridine: serves as a valuable building block in the synthesis of novel pharmaceutical compounds. Researchers explore its potential as a precursor for drug candidates targeting specific diseases.

Experimental Procedures:

    Synthesis: The compound can be synthesized using established methods, such as nucleophilic substitution reactions.

    Functionalization: Researchers modify the pyridine ring by introducing various functional groups to enhance biological activity.

    Lead Optimization: The compound undergoes structure-activity relationship (SAR) studies to optimize its pharmacological properties.

Results and Outcomes:

    Biological Activity: Researchers evaluate the newly synthesized derivatives for their biological activity (e.g., inhibition of enzymes, receptor binding, or antimicrobial effects).

    Quantitative Data: Quantitative assays measure potency, selectivity, and toxicity.

    Lead Compounds: Promising derivatives may serve as lead compounds for further drug development.

Fluorine-18 Radiolabeling for PET Imaging

Specific Scientific Field: Nuclear medicine and positron emission tomography (PET).

Summary of Application: Fluorine-18-labeled compounds are widely used as PET imaging agents to visualize biological processes in vivo. 5-Chloro-2-fluoro-3-iodopyridine can be radiolabeled with F-18 for PET studies.

Experimental Procedures:

    Radiosynthesis: Incorporate F-18 into the pyridine ring via nucleophilic substitution or other suitable methods.

    In Vivo Imaging: Administer the radiolabeled compound to animal models or patients and perform PET scans.

    Quantification: Analyze PET images to quantify tissue distribution and pharmacokinetics.

Results and Outcomes:

    Imaging: PET images reveal tissue-specific accumulation, metabolism, and clearance of the radiotracer.

    Clinical Applications: Researchers explore applications in oncology, neurology, and cardiology.

    Diagnostic Potential: Evaluate the compound’s diagnostic accuracy and sensitivity.

5-Chloro-2-fluoro-3-iodopyridine is a heterocyclic compound characterized by a pyridine ring substituted with chlorine, fluorine, and iodine atoms. Its molecular formula is C₅H₂ClF I N, and it has a molecular weight of 257.43 g/mol. The compound is notable for its unique halogenation pattern, which can influence its chemical reactivity and biological activity. The presence of multiple halogens makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Currently, there is no documented information regarding the mechanism of action of 5-chloro-2-fluoro-3-iodopyridine in any biological system.

  • Wearing appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat.
  • Working in a well-ventilated fume hood.
  • Avoiding contact with skin and eyes.
  • Properly disposing of waste according to local regulations.
Typical of halogenated pyridines:

  • Nucleophilic Substitution Reactions: The compound can undergo nucleophilic aromatic substitution due to the electron-withdrawing effects of the iodine and fluorine substituents, making it susceptible to nucleophiles.
  • Cross-Coupling Reactions: It can be involved in palladium-catalyzed cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
  • Halogen Dance Reactions: This compound can also participate in halogen dance reactions, allowing for the exchange of halogen atoms under mild conditions, facilitating the formation of more complex structures .

The biological activity of 5-chloro-2-fluoro-3-iodopyridine has been explored in various studies:

  • Antimicrobial Properties: Some derivatives exhibit significant antimicrobial activity, making them potential candidates for developing new antibiotics.
  • Anticancer Activity: Research indicates that halogenated pyridines can inhibit cancer cell proliferation, suggesting that this compound may have anticancer properties .
  • Enzyme Inhibition: The compound has shown potential as an inhibitor of specific enzymes, which could be beneficial in drug design targeting various diseases.

Several methods have been developed for synthesizing 5-chloro-2-fluoro-3-iodopyridine:

  • Nucleophilic Substitution Reactions: The compound can be synthesized through nucleophilic substitution where suitable precursors are reacted with halogenating agents.
  • Halogenation of Pyridine Derivatives: Starting from simpler pyridine derivatives, controlled halogenation using chlorine and iodine sources can yield the desired compound.
  • Multi-step Synthesis: More complex synthesis routes may involve multiple steps including functionalization and rearrangement to achieve the specific halogenation pattern .

5-Chloro-2-fluoro-3-iodopyridine finds applications in various fields:

  • Pharmaceuticals: It serves as an important building block in the synthesis of pharmaceutical compounds, particularly those targeting infectious diseases and cancers.
  • Agrochemicals: The compound is used in developing herbicides and pesticides due to its biological activity against pests.
  • Material Science: It may also be utilized in creating advanced materials with specific electronic properties due to its unique structure .

Studies on the interactions of 5-chloro-2-fluoro-3-iodopyridine with biological molecules reveal:

  • Binding Affinity: Investigations into how this compound interacts with proteins and enzymes indicate a strong binding affinity, which is crucial for its potential therapeutic applications.
  • Metabolic Studies: Research into its metabolic pathways shows that it can undergo biotransformation, affecting its bioavailability and efficacy as a drug candidate .

Several compounds share structural similarities with 5-chloro-2-fluoro-3-iodopyridine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
6-Chloro-2-fluoro-3-iodopyridineChlorine at position 6Different halogen positioning affects reactivity
5-Bromo-2-chloro-4-fluoro-3-iodopyridineBromine instead of chlorine at position 5Broader applications in medicinal chemistry
5-Iodo-2-chloro-pyridineIodine at position 5Less complex halogenation pattern

These compounds exhibit varied reactivity profiles and biological activities due to differences in their substitution patterns, making them valuable for comparative studies in drug development .

XLogP3

2.6

Wikipedia

5-Chloro-2-fluoro-3-iodopyridine

Dates

Modify: 2023-08-15

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